3-Azabicyclo[3.1.1]heptan-6-one hydrochloride
Overview
Description
3-Azabicyclo[3.1.1]heptan-6-one hydrochloride is a chemical compound with the molecular formula C6H9NO·HCl. It is a bicyclic structure containing a nitrogen atom, making it a versatile building block in organic synthesis. This compound is often used in medicinal chemistry and pharmaceutical research due to its unique structural properties .
Mechanism of Action
Target of Action
It is known that the compound is a promising building block for medicinal chemistry , suggesting that it could be used to synthesize a variety of drugs targeting different proteins or receptors.
Mode of Action
The compound is a part of a class of structures known as 3-azabicyclo[3.1.1]heptanes, which have been proposed to mimic the fragment of meta-substituted benzenes in biologically active compounds . This suggests that the compound might interact with its targets in a similar manner to these benzenes.
Biochemical Pathways
Given its potential as a building block for medicinal chemistry , it is likely that the compound could be involved in a variety of biochemical pathways depending on the specific drug it is used to synthesize.
Result of Action
The compound has been incorporated into the structure of the antihistamine drug rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties . This suggests that the compound could have significant effects on molecular and cellular function, depending on the specific drug it is used to synthesize.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.1.1]heptan-6-one hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. This process can be carried out using lithium aluminum hydride (LiAlH4) as a reducing agent . The reaction conditions often require careful control of temperature and the presence of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve scalable approaches that incorporate the compound into the structure of other pharmaceuticals, such as antihistamine drugs . The scalability of the synthesis process is crucial for producing large quantities of the compound for commercial use.
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.1.1]heptan-6-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions, such as those using LiAlH4, are common in its synthesis.
Substitution: The nitrogen atom in the bicyclic structure allows for substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Lithium aluminum hydride (LiAlH4): Used for reduction reactions.
Oxidizing agents: Used for oxidation reactions.
Catalysts: Specific catalysts are often required to facilitate the reactions and ensure high yields.
Major Products Formed
The major products formed from the reactions of this compound include various substituted derivatives and oxidized forms, which can be used in further chemical synthesis and pharmaceutical applications .
Scientific Research Applications
3-Azabicyclo[3.1.1]heptan-6-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Industry: Used in the production of various chemical products and intermediates.
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A similar compound with a benzyl group, used as a building block in medicinal chemistry.
3-Substituted 6-Azabicyclo[3.1.1]heptanes: These compounds have similar bicyclic structures and are used as nonclassical bioisosteres.
Uniqueness
3-Azabicyclo[3.1.1]heptan-6-one hydrochloride is unique due to its specific bicyclic structure containing a nitrogen atom, which provides distinct physicochemical properties and reactivity. This uniqueness makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
3-azabicyclo[3.1.1]heptan-6-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO.ClH/c8-6-4-1-5(6)3-7-2-4;/h4-5,7H,1-3H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVGWIKTJNGJKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C2=O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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